molecular formula C27H21FN4O4S B2519919 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 959502-39-7

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No.: B2519919
CAS No.: 959502-39-7
M. Wt: 516.55
InChI Key: XBWQMRXGOPGRJI-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a fluorophenyl group, and an imidazoquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Imidazoquinazoline Core: This step involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization.

    Introduction of the Fluorophenyl Group: This can be done through a nucleophilic substitution reaction using a fluorobenzyl halide.

    Final Coupling Reaction: The final step involves coupling the benzodioxole and imidazoquinazoline intermediates through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group.

    Reduction: Reduction reactions can occur at the carbonyl group in the imidazoquinazoline core.

    Substitution: The benzodioxole and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with alcohol or amine groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and imidazoquinazoline moieties are known to interact with various biological pathways, potentially inhibiting or activating specific proteins. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide

Uniqueness

The unique combination of the benzodioxole, fluorophenyl, and imidazoquinazoline moieties in N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, target interactions, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C18H17N3O7S
  • Molecular Weight : 385.41 g/mol
  • IUPAC Name : this compound

The compound features a benzodioxole moiety and an imidazoquinazoline structure, which are known for their diverse biological activities.

Research indicates that compounds similar to the one often exhibit activity through the modulation of various signaling pathways. The imidazoquinazoline core is particularly noted for its ability to inhibit specific kinases involved in cancer progression and inflammation.

Target Interactions

The compound has shown potential interactions with several biological targets:

  • Kinases : Inhibition of MEK1/2 kinases has been noted, which is crucial in the MAPK signaling pathway involved in cell proliferation and survival.
  • Phospholipase A2 : Some studies suggest that compounds with similar structures may inhibit lysosomal phospholipase A2 (PLA2G15), which could lead to phospholipidosis—a condition characterized by the accumulation of phospholipids within cells .

Case Study 1: Cancer Cell Lines

In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines. For example, a related compound exhibited an IC50 value of approximately 0.3 µM against acute biphenotypic leukemia cells . This suggests that the compound may possess significant anti-cancer properties.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of PLA2G15 by structurally similar compounds, revealing that several compounds inhibited PLA2G15 with IC50 values less than 1 mM . This inhibition is indicative of potential therapeutic applications in conditions where phospholipidosis is a concern.

Table of Biological Activities

Activity Target IC50 Value Reference
Proliferation InhibitionMEK1/2 Kinases~0.3 µM
PLA2G15 InhibitionLysosomal Phospholipase A2<1 mM
General Anti-Cancer ActivityVarious Cancer Cell LinesVariable

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN4O4S/c28-18-5-3-4-17(10-18)14-37-27-31-20-7-2-1-6-19(20)25-30-21(26(34)32(25)27)12-24(33)29-13-16-8-9-22-23(11-16)36-15-35-22/h1-11,21H,12-15H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWQMRXGOPGRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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